

# Spectroscopic Profile of 2,4-Dibromo-5-hydroxybenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2,4-Dibromo-5-hydroxybenzaldehyde

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This technical guide provides a comprehensive overview of the spectral data for **2,4-Dibromo-5-hydroxybenzaldehyde** ( $C_7H_4Br_2O_2$ ), a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

## Core Spectral Data Summary

The structural elucidation of **2,4-Dibromo-5-hydroxybenzaldehyde** is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from  $^1H$  NMR,  $^{13}C$  NMR, IR, and Mass Spectrometry.

Table 1:  $^1H$  NMR Spectral Data of **2,4-Dibromo-5-hydroxybenzaldehyde**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
10.21	s	1H, CHO
9.58	s	1H, OH
7.81	s	1H, Ar-H
7.47	s	1H, Ar-H

Solvent: CDCl<sub>3</sub>/DMSO-d<sub>6</sub>, Spectrometer Frequency: 300 MHz

Table 2: <sup>13</sup>C NMR Spectral Data of **2,4-Dibromo-5-hydroxybenzaldehyde**

Chemical Shift (δ) ppm	Assignment
191.1	C=O
157.0	C-OH
133.8	C-Br
123.0	Ar-CH
117.7	C-Br
115.2	Ar-CH
114.8	C-CHO

Solvent: CDCl<sub>3</sub>/DMSO-d<sub>6</sub>, Spectrometer Frequency: 75.5 MHz

Table 3: Infrared (IR) Spectral Data of **2,4-Dibromo-5-hydroxybenzaldehyde**

Wavenumber (cm <sup>-1</sup> )	Interpretation
~3400	O-H stretch (broad)
~3100	Ar C-H stretch
~2850, ~2750	Aldehyde C-H stretch
~1670	C=O stretch (aldehyde)
~1580, ~1470	Ar C=C stretch
~1200	C-O stretch
~700-800	C-Br stretch

Note: The IR data is based on typical values for similar structures and awaits experimental verification for this specific molecule.

Table 4: Mass Spectrometry (MS) Data of **2,4-Dibromo-5-hydroxybenzaldehyde**

m/z	Interpretation
278/280/282	[M] <sup>+</sup> Molecular ion peak (isotopic pattern for 2 Br atoms)
277/279/281	[M-H] <sup>+</sup>
249/251/253	[M-CHO] <sup>+</sup>
170/172	[M-Br-CHO] <sup>+</sup>
73	[C <sub>4</sub> H <sub>1</sub> O] <sup>+</sup>

Ionization Mode: Electron Ionization (EI). The isotopic pattern of bromine (<sup>79</sup>Br and <sup>81</sup>Br) results in characteristic peak clusters.

## Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectral data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** Approximately 10-20 mg of **2,4-Dibromo-5-hydroxybenzaldehyde** was dissolved in a mixture of deuterated chloroform (CDCl<sub>3</sub>) and deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) to ensure complete solubility. The solution was transferred to a 5 mm NMR tube.

**Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 300 MHz spectrometer.

**<sup>1</sup>H NMR Acquisition:** The spectrum was acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.7 s. A total of 16 scans were co-added and the resulting Free Induction Decay (FID) was processed with a line broadening of 0.3 Hz.

**<sup>13</sup>C NMR Acquisition:** The spectrum was acquired with a spectral width of 220 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.2 s. A total of 1024 scans were co-added. The FID was processed with a line broadening of 1.0 Hz. Chemical shifts for both <sup>1</sup>H and <sup>13</sup>C spectra are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## Infrared (IR) Spectroscopy

**Sample Preparation:** The IR spectrum is typically recorded using the KBr pellet method. A small amount of the solid sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet.

**Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

**Data Acquisition:** The spectrum is collected in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

## Mass Spectrometry (MS)

**Sample Introduction:** The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for GC-MS analysis.

**Instrumentation:** An Electron Ionization (EI) mass spectrometer is used, with a typical ionization energy of 70 eV.

**Data Acquisition:** The mass spectrum is scanned over a mass-to-charge ( $m/z$ ) range of 50-500 amu. The ion source temperature is maintained at approximately 230 °C.

## Visualized Workflow

The logical flow of spectral analysis for the structural elucidation of **2,4-Dibromo-5-hydroxybenzaldehyde** is depicted in the following diagram.

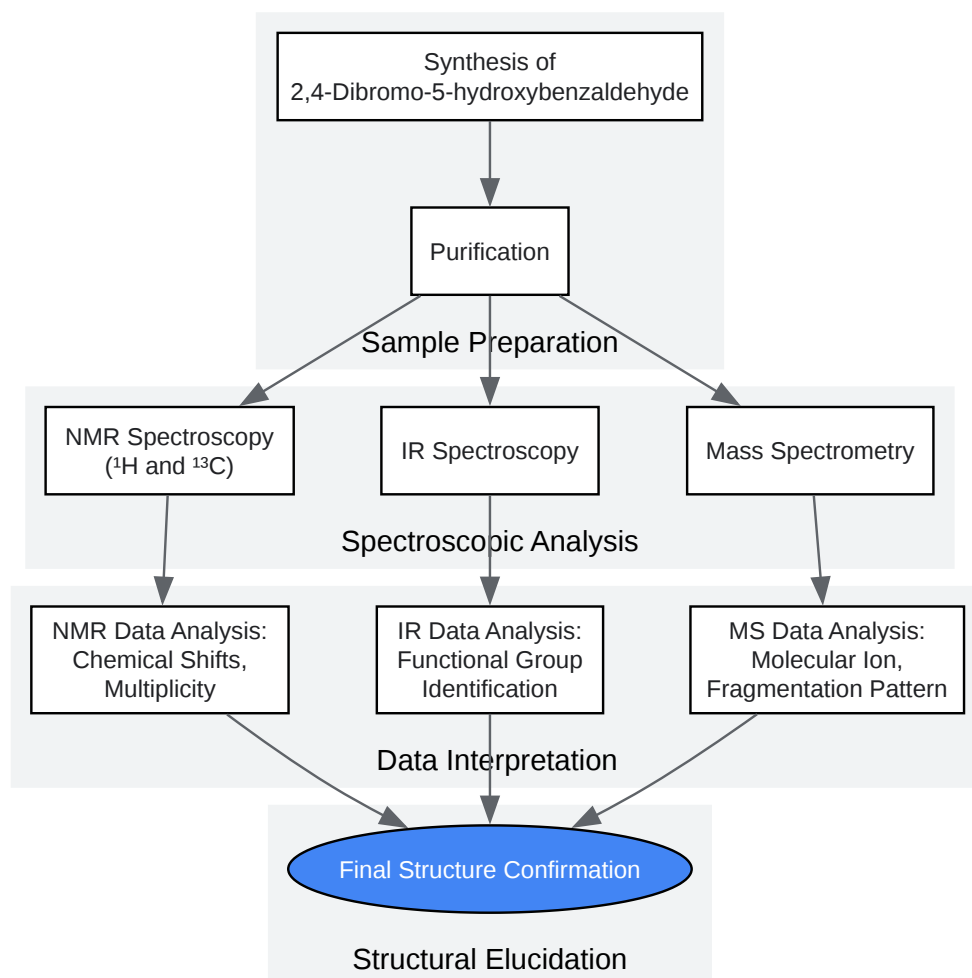


Figure 1: Spectral Analysis Workflow for 2,4-Dibromo-5-hydroxybenzaldehyde

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Figure 1: Workflow for spectral analysis.

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